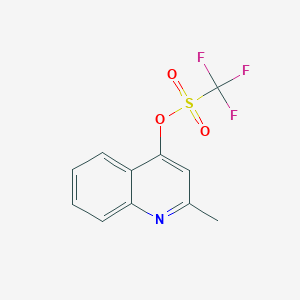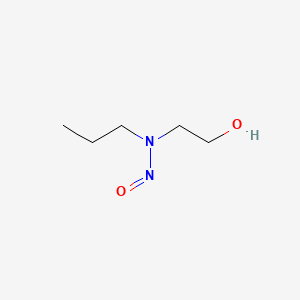
N-(2-hydroxyethyl)-N-propylnitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-N-propylnitrous amide is an organic compound belonging to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (-NO) attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-propylnitrous amide typically involves the reaction of N-(2-hydroxyethyl)amine with a nitrosating agent. One common method is the reaction of N-(2-hydroxyethyl)amine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitrosamine. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction parameters, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxyethyl)-N-propylnitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted nitrosamines.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-N-propylnitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role as a mutagenic agent.
Medicine: Investigated for its potential therapeutic applications and its role in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyethyl)-N-propylnitrous amide involves the interaction of the nitroso group with biological molecules. The compound can form adducts with DNA and proteins, leading to potential mutagenic and carcinogenic effects. The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved may include the formation of reactive intermediates that can cause cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-hydroxyethyl)-N-phenylnitrous amide
- N-(2-hydroxyethyl)-N-methylnitrous amide
- N-(2-hydroxyethyl)-N-ethylnitrous amide
Uniqueness
N-(2-hydroxyethyl)-N-propylnitrous amide is unique due to its specific structural features, such as the presence of both hydroxyethyl and propyl groups.
Propiedades
Número CAS |
115440-59-0 |
|---|---|
Fórmula molecular |
C5H12N2O2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-N-propylnitrous amide |
InChI |
InChI=1S/C5H12N2O2/c1-2-3-7(6-9)4-5-8/h8H,2-5H2,1H3 |
Clave InChI |
KFMAUQFBLBZXOL-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCO)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
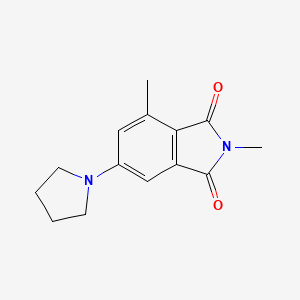

![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)

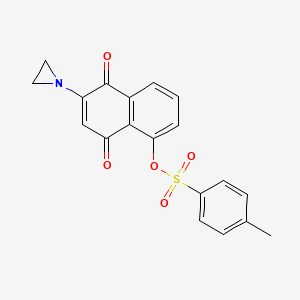
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
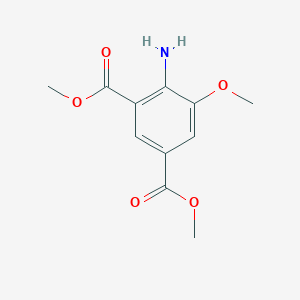
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
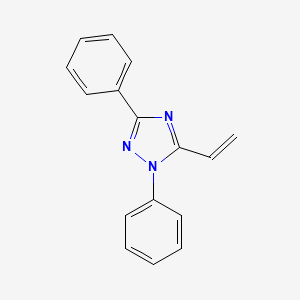
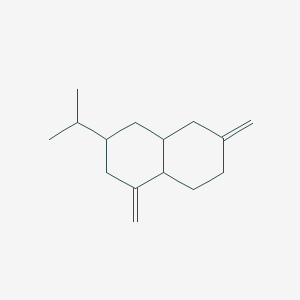
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
